molecular formula C16H10ClN3O3S B2843686 5-chloro-2-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide CAS No. 313469-38-4

5-chloro-2-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide

Cat. No.: B2843686
CAS No.: 313469-38-4
M. Wt: 359.78
InChI Key: QAMCVXQEJIJINK-UHFFFAOYSA-N
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Description

“5-chloro-2-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide” is a chemical compound . It is a part of the class of compounds known as benzamides, which are organic compounds containing a carboxamido substituent attached to a benzene ring .


Synthesis Analysis

The synthesis of similar compounds often involves coupling reactions . For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C12H9ClN2O2/c13-9-6-7-12(15(16)17)11(8-9)14-10-4-2-1-3-5-10/h1-8,14H .


Physical And Chemical Properties Analysis

The compound is a yellow to yellow-red crystal or powder . It has a molecular weight of 248.67 .

Scientific Research Applications

Thiazolides as Anti-Infective Drugs

Thiazolides, including modifications of nitazoxanide where functional groups such as chloro- and nitro- are varied, have shown broad-spectrum activities against various pathogens. These compounds, through multiple mechanisms of action, demonstrate effectiveness against helminths, protozoa, enteric bacteria, and viruses. Particularly, modifications in the thiazolide structure, like the replacement of the nitro group with chloro- or other functional groups, have led to compounds that retain or enhance their antiparasitic and antibacterial activities. Nitro- and bromo-thiazolides have also been found to be effective against proliferating mammalian cells, suggesting their potential use in cancer therapy by triggering apoptosis (Hemphill, Müller, & Müller, 2012).

Heterocyclic Scaffold Synthesis

4-Chloro-2-fluoro-5-nitrobenzoic acid, a compound structurally related to 5-chloro-2-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide, serves as a versatile building block in the synthesis of diverse nitrogenous heterocycles. These scaffolds have considerable pharmaceutical importance, indicating the potential of chloro- and nitro-substituted compounds in facilitating the synthesis of drug-like molecules (Křupková, Funk, Soural, & Hlaváč, 2013).

Antimicrobial and Antitumor Agents

Compounds derived from benzothiazole, akin to the structure of this compound, have been synthesized and evaluated for their antitumor properties. These derivatives have shown selective cytotoxicity against tumorigenic cell lines, offering insights into the development of novel anticancer agents with improved biological stability and efficacy (Yoshida et al., 2005).

Synthesis of Thiazole Derivatives for Antimicrobial Applications

The synthesis of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives has been explored, demonstrating significant antimicrobial activity against various bacterial and fungal strains. Some of these molecules exhibited potency surpassing reference drugs, particularly against Gram-positive bacterial strains. This research underscores the potential of thiazole derivatives, including those with chloro- and nitro-groups, in developing new antimicrobial agents (Bikobo et al., 2017).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation or serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

5-chloro-2-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClN3O3S/c17-11-6-7-14(20(22)23)12(8-11)15(21)19-16-18-13(9-24-16)10-4-2-1-3-5-10/h1-9H,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAMCVXQEJIJINK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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